molecular formula C17H25ClN2O4S B4124550 2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-cyclopentylacetamide

2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-cyclopentylacetamide

Cat. No.: B4124550
M. Wt: 388.9 g/mol
InChI Key: DPROSBWXADTVHE-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-cyclopentylacetamide is a complex organic compound with a molecular formula of C17H25ClN2O4S This compound is known for its unique chemical structure, which includes a chloro-substituted phenoxy group, an isobutylamino sulfonyl group, and a cyclopentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-cyclopentylacetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-nitrophenol with isobutylamine to form the corresponding isobutylamino phenol derivative.

    Sulfonylation: The phenol derivative is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group.

    Cyclopentylacetamide Formation: The final step involves the reaction of the sulfonylated intermediate with cyclopentylamine and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit sulfonamide-sensitive enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-(methylsulfonyl)phenoxy derivatives: These compounds share a similar phenoxy structure but differ in the substituents attached to the sulfonyl group.

    Cyclopentylacetamide derivatives: Compounds with variations in the acetamide moiety, such as different alkyl or aryl groups.

Uniqueness

2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-cyclopentylacetamide is unique due to the combination of its chloro-substituted phenoxy group, isobutylamino sulfonyl group, and cyclopentylacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O4S/c1-12(2)10-19-25(22,23)14-7-8-16(15(18)9-14)24-11-17(21)20-13-5-3-4-6-13/h7-9,12-13,19H,3-6,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPROSBWXADTVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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